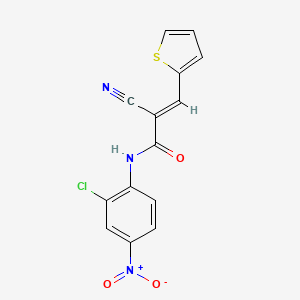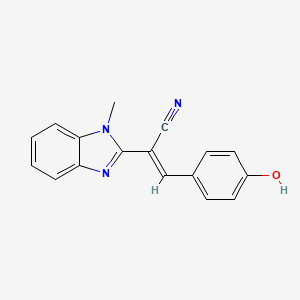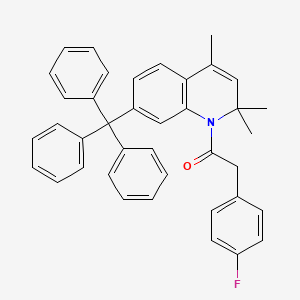
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitroaniline, thiophene derivatives, and cyanoacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve large-scale reactors, continuous flow systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative, while substitution of the chloro group could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyanoacrylamide derivatives or nitrophenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide apart is its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8ClN3O3S |
|---|---|
Peso molecular |
333.7 g/mol |
Nombre IUPAC |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H8ClN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+ |
Clave InChI |
SCLRTHRSWYKIIJ-RMKNXTFCSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)

![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)
![N,N,N,2,2-pentamethyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11651314.png)

![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651319.png)

![3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
![4,4,5,8-tetramethyl-2-[4-(propan-2-yl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11651340.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11651349.png)
![2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide](/img/structure/B11651368.png)
![3-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11651372.png)
![4-[(2-methoxy-4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11651374.png)
